molecular formula C7H5ClFNO2 B2416656 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene CAS No. 1631758-13-8

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene

Cat. No.: B2416656
CAS No.: 1631758-13-8
M. Wt: 189.57
InChI Key: MRGXSTAAGRZCPM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is characterized by the presence of chloro, fluoro, methyl, and nitro groups attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene typically involves aromatic substitution reactions. One common method is the nitration of 2-fluoro-1-methylbenzene, followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or phenols.

    Reduction: Formation of 5-chloro-2-fluoro-1-methyl-3-aminobenzene.

    Electrophilic Aromatic Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The chloro and fluoro groups can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-chloro-1-methyl-3-nitrobenzene
  • 4-Fluoro-2-chloro-1-methyl-3-nitrobenzene
  • 5-Chloro-2-fluoro-1-methyl-4-nitrobenzene

Uniqueness

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-fluoro-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGXSTAAGRZCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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